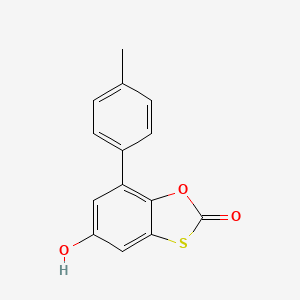

5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

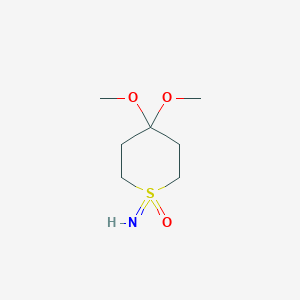

“5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” is also known as Techtochrysin . It is an O-methylated flavone, a flavonoid isolated from Prunus cerasus, the sour cherry, a plant native to much of Europe and southwest Asia .

Synthesis Analysis

The 1 H-NMR and 13 C-NMR spectra of all prepared compounds are in total agreement with the suggested structures . The 1 H NMR spectra of compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons . DEPT experiments were employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .Molecular Structure Analysis

The molecular structure of “5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” involves 7-Amino-4-methylcoumarin and Acetohydrazide . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction .Chemical Reactions Analysis

All reagents were used as received from commercially sources without further purification . Progress of reactions was monitored by thin layer chromatography (TLC) using glass plates pre-coated with silica gel . Melting points of the newly synthesized compounds were determined with a Stuart melting point apparatus and were uncorrected .Physical And Chemical Properties Analysis

Naphthoquinones are compounds present in several families of higher plants . Their molecular structures confer redox properties, and they are involved in multiple biological oxidative processes .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 5-Hydroxy-1,3-benzoxathiole, a key intermediate in the synthesis of various 1,3-benzoxathiole derivatives, demonstrates potential for biological activities such as juvenoids, insecticides, and synergists for natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980).

- Hindered phenolic 1,3-benzoxathioles, including derivatives of 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one, have shown activities such as lowering lipid peroxidation, antisuperoxide inhibiting, and inhibiting 5-lipoxygenase, which are relevant in the development of treatments for asthma (Aizawa et al., 1990).

- The compound's derivatives have been evaluated for serotonin S2-receptor-blocking activity, indicating potential applications in neurological or psychiatric medicine (Sugihara et al., 1987).

Biological Activities and Applications

- Studies involving phenyl ether derivatives from marine-derived fungi have indicated strong antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Xu et al., 2017).

- Research on 1,3-Benzoxathiol-2-one derivatives, similar in structure to the compound of interest, reveals insights into their reaction mechanisms, which can be vital for designing drugs with targeted chemical reactions (Konovalova et al., 2020).

- Hydrazone derivatives bearing 1, 3, 4- Oxadiazole, structurally related to 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one, have demonstrated antibacterial and enzyme inhibition activities, indicating potential for developing new antimicrobial agents (Rasool et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-hydroxy-7-(4-methylphenyl)-1,3-benzoxathiol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3S/c1-8-2-4-9(5-3-8)11-6-10(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCVHWRDFXVMMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)

![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)

![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)

![2-methoxy-5-methyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2418382.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2418390.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)

![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)